REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH:9]1[CH2:10][CH2:11][C:12](=[O:14])[NH:13]1.[CH2:35]([O:36][CH2:37][CH3:38])[CH3:39].[CH3:15][Si:16]([N-:17][Si:18]([CH3:19])([CH3:20])[CH3:21])([CH3:22])[CH3:23].[Na+:24].[c:25]1([S:31](=[O:32])(=[O:33])[Cl:34])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH:9]1[CH2:10][CH2:11][C:12](=[O:14])[N:13]1[S:31]([c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)(=[O:32])=[O:33]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(OCc2ccccc2)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C1CCC(OCc2ccccc2)N1S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |